L-Isoleucine-1-13C fundamental properties for researchers
L-Isoleucine-1-13C fundamental properties for researchers
An In-depth Technical Guide to L-Isoleucine-1-13C for Researchers
This guide provides a comprehensive overview of the fundamental properties, experimental applications, and relevant biological pathways of L-Isoleucine-1-13C for researchers, scientists, and drug development professionals.
Core Properties of L-Isoleucine-1-13C
L-Isoleucine-1-13C is a stable isotope-labeled version of the essential amino acid L-isoleucine, where the carbon atom at the C1 position (the carboxyl carbon) is replaced with a 13C isotope. This non-radioactive label allows for the tracing of isoleucine's metabolic fate in various biological systems.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Isoleucine-1-13C.
| Property | Value |
| Chemical Formula | C5¹³CH₁₃NO₂ |
| Molecular Weight | 132.17 g/mol |
| CAS Number | 81202-01-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 288 °C (decomposes) |
| Water Solubility | 41.2 g/L (at 50 °C) |
| Optical Activity | [α]20/D +41.0° (c=5 in 6 M HCl) |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Chemical Purity | Typically ≥98% |
Applications in Research and Drug Development
L-Isoleucine-1-13C is a versatile tool in metabolic research and has significant applications in the drug development process.[1] Its primary use is as a tracer to elucidate metabolic pathways and quantify fluxes.
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Metabolic Flux Analysis (MFA): As a stable isotope tracer, L-Isoleucine-1-13C is instrumental in 13C-MFA studies to track the flow of carbon atoms through metabolic networks.[2][3][4][5] This technique is crucial for understanding cellular physiology in both normal and disease states, such as cancer.
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Protein Synthesis and Turnover: The rate of incorporation of L-Isoleucine-1-13C into proteins is a direct measure of protein synthesis rates. This is widely used in studies of muscle physiology, nutrition, and various diseases affecting protein metabolism.
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Drug Development: Stable isotope-labeled compounds like L-Isoleucine-1-13C are used as internal standards in quantitative analyses by NMR, GC-MS, or LC-MS during the drug development process.
Experimental Protocols
General Workflow for a 13C-Tracer Experiment
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using L-Isoleucine-1-13C.
Measurement of Protein Synthesis using L-Isoleucine-1-13C and GC-MS
This protocol provides a detailed methodology for measuring the rate of protein synthesis in a biological sample.
1. Isotope Administration:
- For in vivo studies, a primed-constant infusion of L-Isoleucine-1-13C is administered. An example infusion rate is 0.16 µmol·kg⁻¹·min⁻¹ with a prime of 9.6 µmol/kg.
- For in vitro studies, cells are cultured in a medium where standard L-isoleucine is replaced with L-Isoleucine-1-13C.
2. Sample Collection:
- Tissue or cell samples are collected at different time points to measure the incorporation of the tracer.
- Blood samples can also be collected to determine the enrichment of the precursor pool.
3. Protein Hydrolysis:
- The collected samples are washed, and proteins are precipitated (e.g., with perchloric acid).
- The protein pellet is hydrolyzed to its constituent amino acids by incubation in 6 M HCl at 110°C for 18-24 hours.
4. Amino Acid Derivatization for GC-MS Analysis:
- The amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for GC-MS analysis. A common method is the formation of N-acetyl methyl esters.
- Alternatively, tert-butyldimethylsilyl (t-BDMS) derivatives can be prepared by reacting with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
5. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or semi-polar column such as a DB-5 or equivalent is suitable.
- Injector Temperature: 250-280°C.
- Oven Program: A temperature gradient is used to separate the amino acids. An example program starts at 100°C, ramps to 250°C at 10°C/min, and holds for 5-10 minutes.
- Mass Spectrometer (MS) Conditions:
- Ionization: Electron Impact (EI) ionization is commonly used.
- Acquisition Mode: Selected Ion Monitoring (SIM) is employed to monitor the ions corresponding to the unlabeled (m/z) and labeled (m/z+1) fragments of isoleucine. This enhances sensitivity and accuracy.
6. Calculation of Fractional Synthesis Rate (FSR):
- The FSR (%/hour) is calculated using the formula:
- FSR = [(E_p(t₂) - E_p(t₁)) / E_precursor] * (1 / (t₂ - t₁)) * 100
- Where E_p is the enrichment of L-Isoleucine-1-13C in the protein at time points t₁ and t₂, and E_precursor is the enrichment of the precursor pool (e.g., plasma or intracellular free L-Isoleucine-1-13C).
L-Isoleucine in Cellular Signaling
L-isoleucine, along with other branched-chain amino acids (BCAAs), is not only a building block for proteins but also acts as a signaling molecule, most notably in the regulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
L-Isoleucine and mTORC1 Signaling Pathway
The following diagram illustrates the role of L-isoleucine in the activation of the mTORC1 signaling cascade, which promotes protein synthesis.
References
- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. d-nb.info [d-nb.info]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
